3,3-Di(pent-4-enyl)azetidin-2-one
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Overview
Description
3,3-di(pent-4-enyl)azetidin-2-one is a member of the azetidin-2-one family, which is characterized by a four-membered lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-di(pent-4-enyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Staudinger reaction, which involves the [2+2] cycloaddition of ketenes with imines. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,3-di(pent-4-enyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted azetidin-2-one derivatives.
Scientific Research Applications
3,3-di(pent-4-enyl)azetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-di(pent-4-enyl)azetidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved often include the inhibition of key metabolic enzymes, leading to reduced cellular activity or proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3,3-dimethyl-azetidin-2-one
- 3,3-dimethyl-4-(pyridin-3-yl)azetidin-2-one
- 3,3-dimethyl-1-pent-4-enyl-4-phenylsulfanyl-azetidin-2-one
Uniqueness
3,3-di(pent-4-enyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C13H21NO |
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Molecular Weight |
207.31 g/mol |
IUPAC Name |
3,3-bis(pent-4-enyl)azetidin-2-one |
InChI |
InChI=1S/C13H21NO/c1-3-5-7-9-13(10-8-6-4-2)11-14-12(13)15/h3-4H,1-2,5-11H2,(H,14,15) |
InChI Key |
RZYCKKZEBQDDLK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC1(CNC1=O)CCCC=C |
Origin of Product |
United States |
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